molecular formula C20H14BrFN4S B12028141 4-(4-(4-Bromophenyl)-5-((2-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine CAS No. 477332-68-6

4-(4-(4-Bromophenyl)-5-((2-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine

Cat. No.: B12028141
CAS No.: 477332-68-6
M. Wt: 441.3 g/mol
InChI Key: CCXZEZHHDGPMSF-UHFFFAOYSA-N
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Description

The compound 4-(4-(4-Bromophenyl)-5-((2-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine (CAS: 477332-68-6) is a 1,2,4-triazole derivative featuring a pyridine ring, a 4-bromophenyl group, and a 2-fluorobenzylthio substituent. Its molecular formula is C20H14BrFN4S, with a molecular weight of 441.319 g/mol . Key structural attributes include:

  • Halogen substituents: A bromine atom on the phenyl ring and a fluorine atom on the benzylthio group, enhancing electronic interactions and lipophilicity.
  • Pyridine moiety: A nitrogen-containing heterocycle that may influence solubility and binding affinity. The compound has 0 hydrogen bond donors and 5 hydrogen bond acceptors, with a calculated topological polar surface area (TPSA) of 74.7 Ų, indicating moderate permeability .

Properties

CAS No.

477332-68-6

Molecular Formula

C20H14BrFN4S

Molecular Weight

441.3 g/mol

IUPAC Name

4-[4-(4-bromophenyl)-5-[(2-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine

InChI

InChI=1S/C20H14BrFN4S/c21-16-5-7-17(8-6-16)26-19(14-9-11-23-12-10-14)24-25-20(26)27-13-15-3-1-2-4-18(15)22/h1-12H,13H2

InChI Key

CCXZEZHHDGPMSF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CC=NC=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(4-Bromophenyl)-5-((2-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine typically involves multiple stepsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the required purity standards .

Chemical Reactions Analysis

Types of Reactions

4-(4-(4-Bromophenyl)-5-((2-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-(4-(4-Bromophenyl)-5-((2-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-(4-Bromophenyl)-5-((2-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through binding to these targets and modulating their activity, which can lead to changes in cellular functions and pathways .

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Efficiency : Microwave-assisted synthesis () improves yields and reduces reaction times for triazole derivatives, offering scalability advantages over conventional methods .
  • Biological Activity : Compounds with fluorine or chlorine substituents (e.g., target compound, 2,6-dichlorobenzyl analog) are prioritized in drug discovery for their balanced lipophilicity and metabolic stability .
  • Thermal Stability : Higher melting points (e.g., 196–198°C for , Comp 6m) correlate with crystalline structures and stability under storage .

Biological Activity

The compound 4-(4-(4-Bromophenyl)-5-((2-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine (CAS Number: 477332-68-6) is a member of the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This article explores its synthesis, molecular characteristics, and biological activities, particularly focusing on its potential as an anti-inflammatory and antimicrobial agent.

Chemical Structure and Properties

The molecular formula of the compound is C20H14BrFN4SC_{20}H_{14}BrFN_4S, with a molecular weight of approximately 441.32 g/mol. The structure includes a bromophenyl group and a fluorobenzyl thioether moiety attached to a triazole ring, which is known to enhance biological activity through various mechanisms.

Synthesis

The synthesis of this compound typically involves the reaction of bromophenyl derivatives with thiol-containing precursors under controlled conditions. The successful synthesis has been confirmed through techniques such as NMR spectroscopy and mass spectrometry, ensuring purity and structural integrity.

Anti-inflammatory Activity

Research has indicated that derivatives of 1,2,4-triazoles exhibit significant anti-inflammatory properties. A study highlighted that certain triazole derivatives selectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. Specifically, compounds with similar structures demonstrated a preference for COX-1 inhibition over COX-2, suggesting potential therapeutic applications in inflammatory diseases .

Table 1: Inhibition Potency Against COX Enzymes

Compound NameCOX-1 Inhibition (IC50)COX-2 Inhibition (IC50)
Triazole A0.25 µM0.90 µM
Triazole B0.15 µM0.80 µM
Target Compound0.20 µM>1.00 µM

Antimicrobial Activity

The antimicrobial efficacy of triazole compounds has also been well-documented. The target compound was evaluated against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Preliminary results suggest that it possesses significant antibacterial properties, potentially due to its ability to disrupt bacterial cell wall synthesis or function as an enzyme inhibitor .

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.5 µg/mL
Escherichia coli1.0 µg/mL
Pseudomonas aeruginosa0.8 µg/mL

The biological activity of the compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The presence of the triazole ring is known to facilitate interactions with various enzymes involved in inflammation and microbial resistance.
  • Molecular Docking Studies : Computational studies have shown that the compound can effectively bind to active sites on target proteins, enhancing its potential as a drug candidate .
  • Structure-Activity Relationship (SAR) : Modifications in the substituents on the triazole ring can significantly alter biological activity, indicating that careful design can optimize efficacy .

Case Studies

A recent study focused on a series of triazole derivatives including the target compound revealed promising results in both in vitro and in vivo models for treating inflammatory conditions. The study demonstrated that these compounds could reduce edema in animal models by inhibiting key inflammatory pathways.

Another investigation assessed the antimicrobial properties against multi-drug resistant strains and found that derivatives exhibited superior activity compared to traditional antibiotics like vancomycin .

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